molecular formula C9H11ClN2OS B1442801 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride CAS No. 1306605-78-6

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride

Cat. No.: B1442801
CAS No.: 1306605-78-6
M. Wt: 230.72 g/mol
InChI Key: WDUCGYGACGWHLT-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride is an organic compound with both amine and alcohol substituents . It is a colorless liquid with a faint fishlike odor . It is also known as 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride .


Chemical Reactions Analysis

This compound is an organic compound that neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with a faint fishlike odor . It is water-soluble . It is combustible but difficult to ignite . Combustion produces toxic oxides of nitrogen .

Scientific Research Applications

1. Structural Analysis and Polymorphism

  • Study on Meloxicam Hydrochloride: A study on meloxicam hydrochloride, a compound with a structure similar to 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride, provides insights into its polymorphic nature due to conformational modifications of the thiazolium ring, highlighting the importance of structural analysis in understanding such compounds (Fermin Flores Manuel, Martha Sosa Rivadeneyra, & S. Bernès, 2023).

2. Synthesis and Antagonistic Activity

  • Calcium Antagonistic Activity: Research on benzothiazoline derivatives, closely related to this compound, revealed their potential as calcium antagonists. The study emphasizes the importance of substituents and the aminoalkoxy group in enhancing biological activities (K. Yamamoto et al., 1988).

3. Bioisostere Analysis

  • Role in Pharmaceuticals and Agriculture: Benzothiazole, the core structure of this compound, is identified as a significant bioisostere in pharmaceuticals and agricultural chemicals. Its derivatives, including 2-amino-1,3-benzothiazole, exhibit various biological and pharmacological properties (H. Ichikawa et al., 2020).

4. Antitumor Properties

  • Prodrug Synthesis for Antitumor Compounds: A study on the synthesis of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles suggests that the benzothiazole derivatives, akin to this compound, can be potent in cancer treatment (T. Bradshaw et al., 2002).

Safety and Hazards

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUCGYGACGWHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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